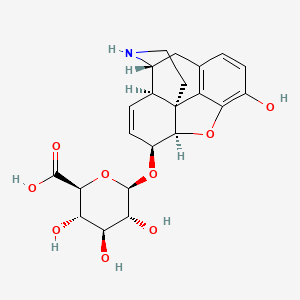

Normorphine-6-glucuronide

Description

Properties

CAS No. |

65060-95-9 |

|---|---|

Molecular Formula |

C22H25NO9 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H25NO9/c24-11-3-1-8-7-10-9-2-4-12(19-22(9,5-6-23-10)13(8)17(11)31-19)30-21-16(27)14(25)15(26)18(32-21)20(28)29/h1-4,9-10,12,14-16,18-19,21,23-27H,5-7H2,(H,28,29)/t9-,10+,12-,14-,15-,16+,18-,19-,21+,22-/m0/s1 |

InChI Key |

ILORZZTWORORRX-LHWQPMLGSA-N |

SMILES |

C1CNC2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Isomeric SMILES |

C1CN[C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

C1CNC2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Synonyms |

normorphine-6-glucuronide |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

- Analgesic Effects :

- Opioid Receptor Interaction :

Metabolic Pathways

The metabolism of normorphine involves several pathways:

- Normorphine itself can be produced via N-demethylation of morphine.

- Subsequent glucuronidation leads to the formation of this compound, which can be further processed into other metabolites.

Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound in clinical settings.

Clinical Implications

- Pain Management :

- Renal Function Considerations :

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Morphine-6-Glucuronide (M6G)

- Formation and Bioactivity : M6G is a major active metabolite, constituting 10–15% of morphine metabolites. It exhibits 3–4 times greater μ-opioid receptor affinity than morphine and contributes up to 96% of the analgesic effect after morphine administration, particularly in renal impairment due to accumulation .

- Pharmacokinetics : M6G accumulates in plasma during chronic morphine use, with concentrations exceeding those of morphine . Its elimination half-life (3–6 hours) is prolonged in renal dysfunction, enhancing its analgesic and toxic effects .

- Clinical Relevance : M6G is considered morphine’s primary active metabolite, with studies suggesting it may have a superior safety profile (e.g., reduced respiratory depression) compared to morphine .

Morphine-3-Glucuronide (M3G)

- Formation and Bioactivity : M3G is the most abundant metabolite (45–55% of morphine metabolism) but lacks analgesic activity due to low μ-opioid receptor affinity. It is associated with neuroexcitatory effects (e.g., allodynia, seizures) .

- Pharmacokinetics : Like M6G, M3G is renally excreted and accumulates in renal impairment, contributing to toxicity without analgesia .

Hydromorphone

- Formation and Bioactivity: A minor metabolite of morphine, hydromorphone is a potent μ-opioid agonist formed via hepatic cytochrome P450 enzymes. It contributes minimally to morphine’s effects but is clinically used as a standalone analgesic .

Normorphine

- Formation and Bioactivity: Normorphine, a demethylated metabolite of morphine, has weak μ-opioid receptor activity. Its glucuronidated form (N6G) exhibits greater receptor binding but is produced in negligible quantities .

- Analytical Challenges: Normorphine and N6G are rarely quantified in clinical settings due to low concentrations and lack of standardized assays .

Comparative Data Table

Key Research Findings

- Potency Hierarchy: M6G > Morphine > N6G > Normorphine in μ-opioid receptor activation .

- Analgesic Dominance : M6G’s contribution to analgesia overshadows N6G due to higher plasma concentrations and receptor efficacy .

- Synthesis Challenges : N6G synthesis requires specialized conditions (e.g., barium hydroxide catalysis), unlike M6G, which is well-characterized .

- Safety Profile : M6G may cause fewer side effects (e.g., nausea, respiratory depression) than morphine, whereas N6G’s safety data remain underexplored .

Preparation Methods

Silver-Mediated Glucuronidation of Protected Normorphine

The foundational method for N6G synthesis involves reacting N,O3-biscarbobenzoxynormorphine with acetobromoglucuronate in the presence of silver carbonate (Ag₂CO₃). This reaction exploits the selective activation of the C6 hydroxyl group on normorphine, which is less sterically hindered than the C3 position. The carbobenzoxy (Cbz) protecting group on the nitrogen and O3 position prevents unwanted side reactions, while silver ions facilitate the displacement of bromide from the glucuronate donor. Post-reaction, catalytic hydrogenation removes the Cbz groups, followed by solvolysis with sodium methoxide and barium hydroxide to yield N6G.

Critical Parameters:

Pivaloyl-Protected Intermediate Route

A patent-pending method (US6693179B2) adapts morphine-6-glucuronide (M6G) synthesis techniques for N6G production. This approach uses 3-O-pivaloyloxymorphine and methyl 1α,2-ethylorthopivalate-3,4-di-O-pivaloylglucuronate (Figure 1). The bulky pivaloyl groups enhance β-selectivity by sterically blocking α-face attack.

Synthesis Steps :

-

Perpivalation : Glucurono-3,6-lactone undergoes pivaloylation with tert-butyl chloroformate (6 equivalents) in pyridine, yielding 85–90% protected donor after crystallization from methanol/water.

-

Coupling : The glucuronate donor reacts with 3-O-pivaloyloxymorphine using lutidinium perchlorate (0.2 equivalents) in dichloromethane (DCM).

-

Global Deprotection : Sequential treatment with calcium hydroxide (Ca(OH)₂) and sulfuric acid (H₂SO₄) removes protecting groups. Final purification via methanol washes isolates N6G with 60% yield.

Imidate Donor-Based Glycosylation

Comparative studies demonstrate that glucuronate trichloroimidate donors outperform bromides in β-selectivity and yield. For N6G synthesis:

-

Donor Preparation : Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate trichloroacetimidate is synthesized from D-glucurono-3,6-lactone (4 steps, 60% yield).

-

Coupling : The imidate reacts with normorphine under BF₃·OEt₂ catalysis in DCM at −20°C, achieving 83% β-selectivity versus 40% with bromide donors.

Enzymatic Synthesis and Biocatalytic Approaches

UGT2B7-Mediated Glucuronidation

Human uridine-diphospho-glucuronosyltransferase (UGT2B7) catalyzes N6G formation in vivo, offering a potential biocatalytic route. Key findings:

-

Reaction Conditions :

-

Limitations :

-

Low volumetric yield (0.8 mg/L/hr)

-

Product inhibition at >2 mM N6G

-

Purification and Analytical Characterization

Chromatographic Separation

A validated HPLC-MS/MS method resolves N6G from structural analogs:

| Parameter | Value |

|---|---|

| Column | Thermo AccuCore PFP (2.6 μm) |

| Mobile Phase | 0.1% Formic acid (A)/MeCN (B) |

| Gradient | 5–95% B over 8 min |

| Retention Time | 4.2 min |

| LOD | 1 ng/mL |

Challenges in Crystallization

N6G’s high polarity necessitates mixed-solvent systems for crystallization:

-

Optimal Conditions : Methanol/water (7:3 v/v) at 4°C yields needle-like crystals with 98% purity.

-

Impurity Removal : Calcium sulfate precipitates during acidification (pH 4) are filtered prior to crystallization.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for N6G Preparation Routes

| Method | Yield (%) | β-Selectivity | Scalability |

|---|---|---|---|

| Silver-Mediated | 52 | 88 | Pilot-scale |

| Pivaloyl Route | 60 | 95 | Industrial |

| Imidate Donor | 71 | 83 | Lab-scale |

| Enzymatic | <5 | 100 | Microscale |

Key Observations :

-

The pivaloyl route achieves the highest β-selectivity (95%) due to steric guidance.

-

Imidate donors improve yields but require cryogenic conditions (−20°C).

-

Enzymatic methods remain impractical for bulk synthesis despite perfect stereocontrol.

Industrial-Scale Process Considerations

Q & A

Q. What analytical methods are recommended for quantifying Normorphine-6-glucuronide in biological samples?

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters include monitoring transitions like m/z 462.2 → 286.2 for accurate quantification. Isotope-labeled standards (e.g., Morphine-6-β-D-glucuronide-D3) improve precision by correcting for matrix effects . Solid-phase extraction (SPE) is critical for isolating the analyte from complex matrices like blood or plasma .

Q. How should researchers handle sample storage to ensure this compound stability during experiments?

Stability varies by matrix:

- Fresh blood/plasma : Store at 4°C for ≤6 months; avoid repeated freeze-thaw cycles.

- Postmortem samples : Use −20°C storage to prevent metabolite hydrolysis, which artificially elevates morphine levels. Degradation kinetics follow pseudo first-order reactions in heat (40°C), while photodegradation of related glucuronides (e.g., morphine-3-glucuronide) follows second-order kinetics .

Q. What is the pharmacological significance of this compound compared to morphine?

this compound is a potent µ-opioid receptor agonist with higher receptor efficacy than morphine, contributing >85% of analgesic effects after morphine administration. Its accumulation in renal failure patients necessitates dose adjustments, as it acts as a prodrug in such cases .

Advanced Research Questions

Q. How can researchers design studies to determine the relative contributions of this compound and morphine to analgesic effects?

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Calculate free cerebrospinal fluid (CSF) concentrations corrected for µ-receptor binding affinity. Use AUC ratios (e.g., M6G:morphine) across administration routes (oral, IV) to estimate contributions .

- Renal impairment models : Compare metabolite clearance (creatinine clearance correlation: r = 0.81) and analgesic duration in patients with normal vs. compromised kidney function .

Q. What methodological approaches resolve discrepancies in reported µ-opioid receptor binding affinities between this compound and morphine?

- In vitro assays : Use radioligand displacement studies to measure Ki values under standardized conditions (pH, temperature).

- In vivo models : Employ µ-receptor knockout mice to isolate M6G-specific effects. Conflicting data (e.g., higher morphine affinity but lower M6G efficacy) may arise from differential receptor subtypes or regional CNS penetration .

Q. How should pharmacokinetic studies of this compound be adjusted for populations with renal impairment?

- Dosing protocols : Reduce doses by 30–50% in patients with glomerular filtration rates (GFR) <30 mL/min.

- Monitoring : Track plasma M6G clearance (mean: 96 mL/min in healthy adults) and urinary excretion (38% unchanged in 24 hours). Accumulation can prolong half-life to >3.2 hours, necessitating extended dosing intervals .

Q. What experimental models are suitable for investigating the differential penetration of this compound into CNS regions?

Q. How do postmortem conditions affect the quantification of this compound, and how can this be mitigated?

Postmortem hydrolysis of glucuronides artificially inflates morphine levels. To mitigate:

Q. Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.